![molecular formula C12H20N2O3S2 B563856 1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane CAS No. 1031239-28-7](/img/structure/B563856.png)

1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane

カタログ番号 B563856

CAS番号:

1031239-28-7

分子量: 304.423

InChIキー: GFRKEFDSVIQXSW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

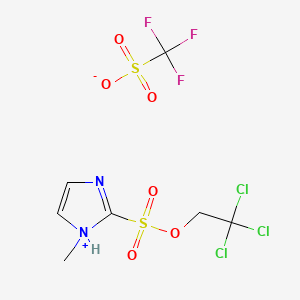

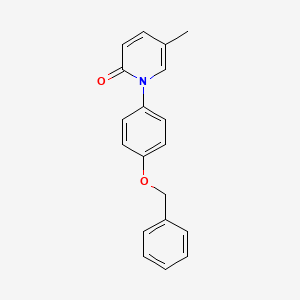

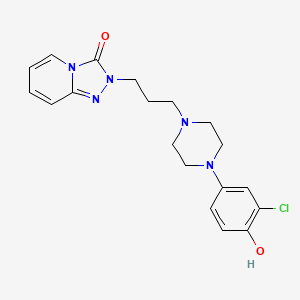

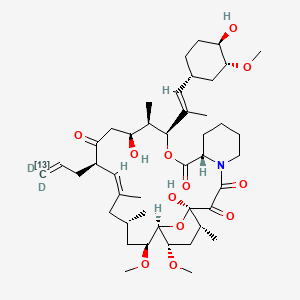

“1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane” is a chemical compound with the molecular formula C12H20N2O3S2 . It is a derivative of isothiocyanate, which is a functional group found in compounds with the formula R−N=C=S .

Synthesis Analysis

The synthesis of isothiocyanates can be achieved by the degradation of dithiocarbamate salts, induced with lead nitrate . A related method involves the tosyl chloride-mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed by the fragmentation reactions of 1,4,2-oxathiazoles .Molecular Structure Analysis

The general structure of an isothiocyanate is R−N=C=S . The N=C and C=S distances are 117 and 158 pm respectively . Typical bond angles for C−N=C in aryl isothiocyanates are near 165° .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .科学的研究の応用

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

- Summary : This review summarizes knowledge on the biodegradation of ETBE, a gasoline ether oxygenate, in soil and groundwater, highlighting microorganisms capable of aerobic degradation and the potential for anaerobic biodegradation. The review discusses the metabolic pathways, enzymatic activities, and the impact of co-contaminants on ETBE degradation efficiency. This research is relevant due to the structural similarities between ETBE and other ether compounds, offering insights into the biodegradation processes of complex organic compounds in environmental settings (Thornton et al., 2020).

Current Potential Health Benefits of Sulforaphane

- Summary : This paper explores sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, and its wide range of biological effects, including antioxidant, antimicrobial, anticancer, and neuroprotective activities. The study underscores the chemical's versatility and potential in health applications, highlighting the importance of isothiocyanates in medical research. Given the structural relevance, insights into the functional properties of isothiocyanates like sulforaphane could inform research on similar compounds (Kim & Park, 2016).

Reactions of CO2 and CO2 Analogs with Reagents Containing Si–H and Si–N Units

- Summary : This review discusses reactions of CO2 and its analogs with aminosilanes and hydridosilanes, highlighting the catalytic and reactive potential of these interactions in creating valuable products and intermediates. The relevance of this research lies in its exploration of fundamental reactions that can be applied in the development of new materials and chemical processes, possibly offering a framework for understanding reactions involving complex organic compounds like the one (Kraushaar et al., 2014).

Propylene Synthesis via Propane Dehydrogenation

- Summary : This review focuses on Pt-based catalysts for the propane dehydrogenation reaction, an essential process for propylene production. It examines how promoters and supports influence catalytic activity, offering insights into catalyst design and optimization for hydrocarbon processing. This research may provide indirect insights into the reactivity and handling of complex organic compounds in industrial settings (Martino et al., 2021).

特性

IUPAC Name |

1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRKEFDSVIQXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)COCCOCCOCCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675701 |

Source

|

| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane | |

CAS RN |

1031239-28-7 |

Source

|

| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Amidotrizoic Acid-d6

1189668-69-6

Isofagomine D-Tartrate

957230-65-8

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone

1076199-02-4

Resveratrol-13C6

1185247-70-4

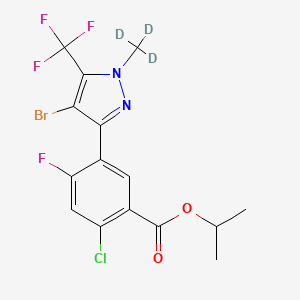

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)